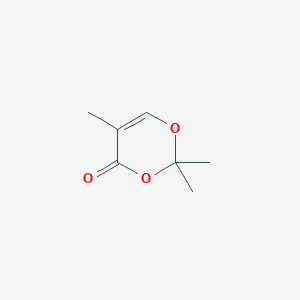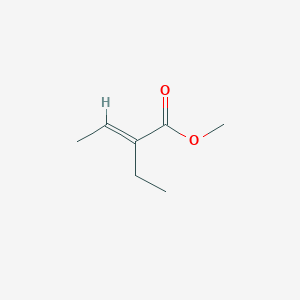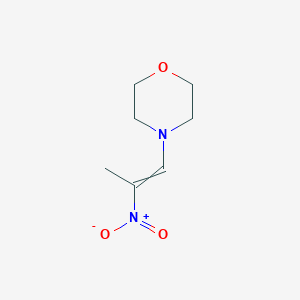
4-(2-Nitroprop-1-en-1-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Nitroprop-1-en-1-yl)morpholine is a chemical compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to a propene chain, which is further connected to a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroprop-1-en-1-yl)morpholine typically involves the condensation of morpholine with a nitroalkene precursor. One common method is the Henry reaction, where nitroethane reacts with an aldehyde in the presence of a base to form the nitroalkene intermediate. This intermediate can then be reacted with morpholine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or distillation may be employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Nitroprop-1-en-1-yl)morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminium hydride (LAH) or sodium borohydride.
Oxidation: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include LAH, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Oxidation: Depending on the conditions, products can include aldehydes, ketones, or carboxylic acids.
Substitution: The products vary based on the nucleophile used, resulting in different substituted morpholine derivatives.
Applications De Recherche Scientifique
4-(2-Nitroprop-1-en-1-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in studies investigating the biological activity of nitroalkenes and their derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)morpholine involves its interaction with biological targets through its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. These effects may include inhibition of enzymes, modulation of receptor activity, and induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-nitropropene: Similar in structure but with a phenyl group instead of a morpholine ring.
4-(Prop-2-yn-1-yl)morpholine: Similar morpholine ring but with a different substituent on the propene chain.
Uniqueness
4-(2-Nitroprop-1-en-1-yl)morpholine is unique due to the presence of both a nitro group and a morpholine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
102631-85-6 |
|---|---|
Formule moléculaire |
C7H12N2O3 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
4-(2-nitroprop-1-enyl)morpholine |
InChI |
InChI=1S/C7H12N2O3/c1-7(9(10)11)6-8-2-4-12-5-3-8/h6H,2-5H2,1H3 |
Clé InChI |
QDFFEVUNLGYYDG-UHFFFAOYSA-N |
SMILES canonique |
CC(=CN1CCOCC1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
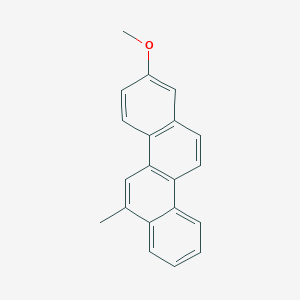
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)

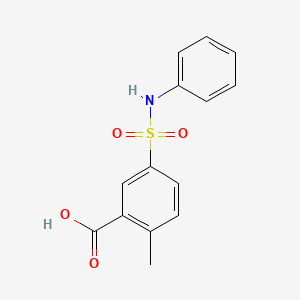
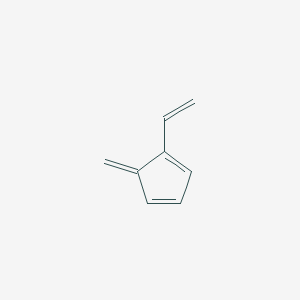
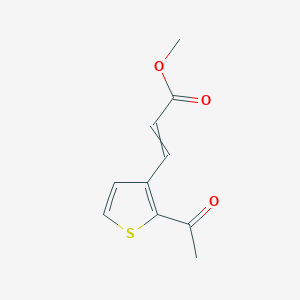
![4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate](/img/structure/B14323211.png)
![2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid](/img/structure/B14323213.png)
![4-[(E)-Butylideneamino]-3,5-dimethylphenol](/img/structure/B14323218.png)
